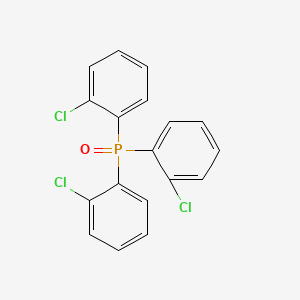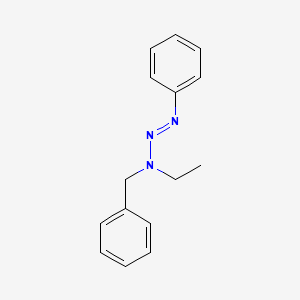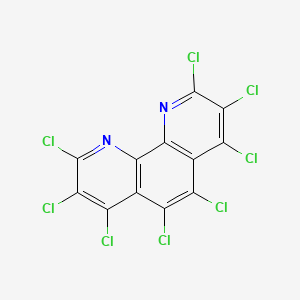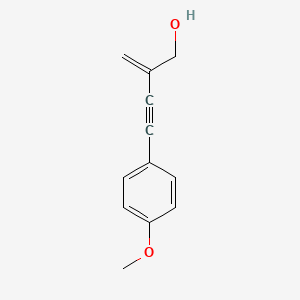
2-Chloro-7-methoxy-4-propylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-methoxy-4-propylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-4-propylquinazoline typically involves the reaction of appropriate substituted anilines with formamide derivatives. One common method includes the cyclization of 2-chloro-7-methoxyaniline with propyl isocyanate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7-methoxy-4-propylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction can lead to the formation of amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of 2-amino-7-methoxy-4-propylquinazoline.
Oxidation: Formation of quinazoline quinones.
Reduction: Formation of this compound amines.
Coupling: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-methoxy-4-propylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antibacterial therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-7-methoxyquinazoline
- 2-Chloro-4-propylquinazoline
- 7-Methoxy-4-propylquinazoline
Uniqueness
2-Chloro-7-methoxy-4-propylquinazoline is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and propyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
58487-58-4 |
|---|---|
Fórmula molecular |
C12H13ClN2O |
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
2-chloro-7-methoxy-4-propylquinazoline |
InChI |
InChI=1S/C12H13ClN2O/c1-3-4-10-9-6-5-8(16-2)7-11(9)15-12(13)14-10/h5-7H,3-4H2,1-2H3 |
Clave InChI |
KUAJPDMFKIEQSG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC2=C1C=CC(=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)






![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)



